3-CYANOPROPYLZINC BROMIDE
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Overview
Description
3-Cyanopropyl zinc bromide is an organic compound with the chemical formula C4H6BrN2Zn . It is commonly used as an intermediate in organic synthesis and is often utilized in the synthesis of specific types of organic compounds . This compound is typically available as a solution in tetrahydrofuran (THF) and is sensitive to air and humidity .
Preparation Methods
3-Cyanopropyl zinc bromide can be prepared by reacting cyanoacetone with zinc bromide. The reaction is typically carried out under an inert atmosphere, such as a nitrogen atmosphere, to reduce the influence of water and oxygen . The reaction conditions include maintaining a dry environment to prevent the compound from reacting with moisture in the air.
Chemical Reactions Analysis
3-Cyanopropyl zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds with other organic molecules.
Common reagents and conditions used in these reactions include organic solvents like THF, inert atmospheres to prevent oxidation, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
3-Cyanopropyl zinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and intermediates.
Biology: It can be used in the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-cyanopropyl zinc bromide exerts its effects involves the formation of carbon-carbon bonds through substitution and addition reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This allows for the efficient synthesis of complex organic molecules .
Comparison with Similar Compounds
3-Cyanopropyl zinc bromide can be compared with other similar organozinc compounds, such as:
4-Methylbenzylzinc chloride: Used in similar organic synthesis reactions but with different reactivity due to the presence of a methyl group.
Bromo(3-cyanopropyl)zinc: Another name for 3-cyanopropyl zinc bromide, highlighting its bromide component.
The uniqueness of 3-cyanopropyl zinc bromide lies in its ability to form carbon-carbon bonds efficiently and its versatility in various synthetic applications.
Properties
Molecular Formula |
C4H6BrNZn |
---|---|
Molecular Weight |
213.4 g/mol |
IUPAC Name |
zinc;butanenitrile;bromide |
InChI |
InChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 |
InChI Key |
HEHCQTGEYNYOSF-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCC#N.[Zn+2].[Br-] |
Origin of Product |
United States |
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